The synthesis of ADB-INACA typically involves several key steps:
Recent studies have highlighted modifications in synthesis techniques to improve yield and purity, including the use of microwave-assisted synthesis or solvent-free conditions .
ADB-INACA participates in various chemical reactions typical of synthetic cannabinoids, including:
Studies have detailed specific metabolic pathways that include hydroxylation and conjugation reactions, which can significantly influence the pharmacological profile of the compound .
The mechanism of action for ADB-INACA primarily involves its binding affinity to cannabinoid receptors in the central nervous system:
Quantitative data from binding studies indicate that ADB-INACA has a comparable potency to other well-known synthetic cannabinoids, suggesting significant psychoactive potential .
ADB-INACA possesses several notable physical and chemical properties:
These properties are essential for analytical methods used in forensic toxicology and substance identification .
ADB-INACA is primarily utilized in scientific research focused on:
The continued study of ADB-INACA contributes to understanding emerging synthetic cannabinoids' risks and benefits within both medical and recreational contexts .
China’s July 2021 class-wide ban on traditional synthetic cannabinoid scaffolds marked a pivotal regulatory milestone. This legislation specifically targeted indole- and indazole-based structures appended with pentyl or other alkyl chain "tails" – a hallmark feature of first-generation compounds like JWH-018 and AMB-FUBINACA [4] [6].
In response, clandestine chemists developed novel scaffolds circumventing these structural definitions. ADB-INACA epitomizes this strategic shift through two key modifications:
This "tail-less" architecture exploits legislative gaps while maintaining receptor affinity. Post-2021, such structurally divergent analogues have proliferated in unregulated drug markets, comprising >35% of newly identified synthetic cannabinoids in 2023–2025 according to forensic toxicology reports [6].
Table 1: Impact of China’s 2021 Synthetic Cannabinoid Ban on Structural Trends
Period | Dominant Scaffolds | Representative Compounds | Market Prevalence |
---|---|---|---|
Pre-2021 | Indole/indazole + alkyl tails | AMB-FUBINACA, MDMB-4en-PINACA | >80% of identifications |
Post-2021 | "Tail-less" carboxamides | ADB-INACA, ADB-BUTINACA | 35–52% of new analogues |
ADB-INACA (IUPAC: N-(1-carbamoyl-2,2-dimethyl-propyl)-1H-indazole-3-carboxamide) exemplifies the streamlined pharmacophore strategy. Its molecular structure reveals three defining characteristics:
Structural Diagram Description:The indazole nitrogen atoms occupy positions 1 and 2 within the bicyclic aromatic system. A carboxamide linker (-C(O)NH-) connects the indazole’s third position to the α-carbon of a tert-leucine derivative. The α-carbon bears a carbamoyl group (-CONH₂) and a tert-butyl group (-C(CH₃)₃), creating a sterically hindered, branched configuration [4].
Table 2: Key Molecular Properties of ADB-INACA
Property | Value | Analytical Method |
---|---|---|
Molecular weight | 274.3 g/mol | Mass spectrometry |
[M+H]+ ion | m/z 275.1503 | High-resolution LC-QTOF-MS |
Core scaffold | Indazole carboxamide | NMR, IR spectroscopy |
Differentiating feature | Absence of alkyl chain | Structural elucidation studies |
Pharmacologically, ADB-INACA’s structural compactness suggests reduced potency compared to tail-bearing analogues like ADB-BUTINACA. Its suspected role as a synthetic precursor further indicates lower intrinsic activity, necessiting metabolic activation for full cannabinergic effects [4].
ADB-INACA’s emergence underscores critical gaps in forensic detection and public health monitoring:
Analytical Identification Challenges:
Epidemiological Data Deficits:The 2021–2023 National Survey on Drug Use and Health documented a 50% increase in synthetic cannabinoid use (0.17% to 0.26% prevalence), particularly among methamphetamine users (184.6% increase) and low-income populations (242.1% increase) [2]. Yet substance-specific prevalence data for ADB-INACA remains unquantified due to:
Forensic Research Priorities:
Table 3: Analytical Techniques for Detecting Emerging Synthetic Cannabinoids
Technique | Scope | ADB-INACA Applications | Limitations |
---|---|---|---|
LC-QTOF-MS | Non-targeted screening (1200+ drugs) | Unknown identification; structural confirmation | High instrumentation cost |
Immunoassays | Routine screening | Limited cross-reactivity; low detection | High false-negative rate |
GC-MS with derivatization | Targeted metabolite analysis | Hydroxylated metabolite detection | Ineffective for polar metabolites |
The trajectory of synthetic cannabinoid evolution demonstrates a dynamic interplay between regulatory control and structural innovation. ADB-INACA exemplifies how legislative actions targeting specific molecular features inadvertently drive the development of architecturally distinct analogues. Forensic science must prioritize non-targeted analytical methodologies and collaborative data sharing to address the unique challenges posed by these functionally conserved but structurally divergent substances.
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: